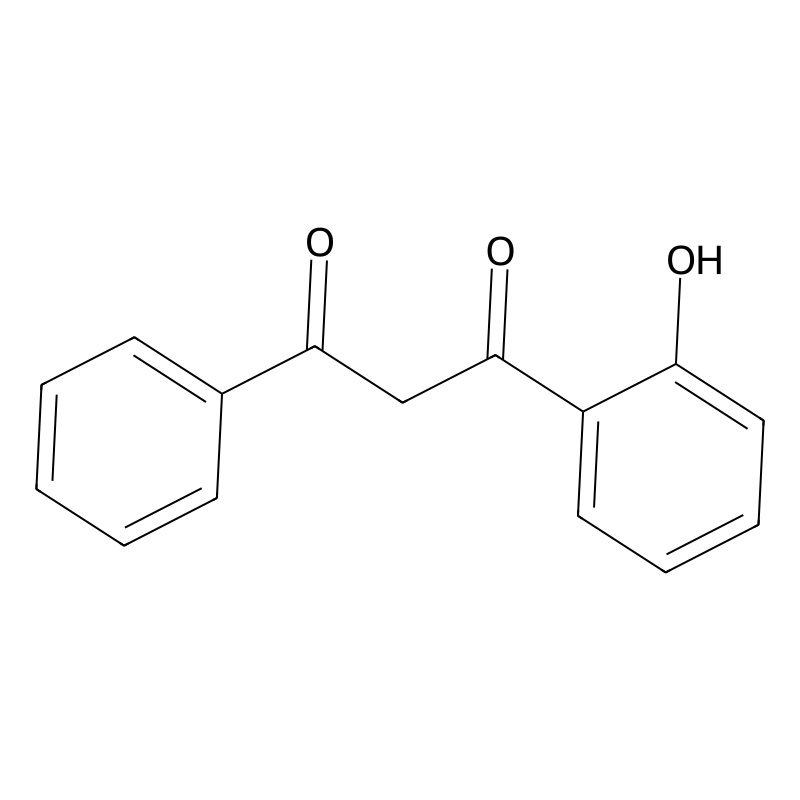

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial and Anticancer Agents

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: The compound has been explored for its in vitro antimicrobial activity against multidrug-resistant pathogens .

Methods of Application or Experimental Procedures: The compound was tested against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile). The structure-dependent antimicrobial activity was observed .

Results or Outcomes: The compounds showed promising activity against vancomycin-intermediate S. aureus strains, making them attractive scaffolds for further development .

Antioxidant Activity

Summary of the Application: The compound has been synthesized and tested for its antioxidant activity .

Methods of Application or Experimental Procedures: The antioxidant activity of the synthesized compounds was screened by DPPH radical scavenging method and reducing power assay .

Results or Outcomes: A number of compounds were identified as potent antioxidants. One of the derivatives has shown 1.35 times higher antioxidant activity than that of vitamin C by DPPH radical scavenging method .

Flotation and Adsorption Behavior for Malachite

Specific Scientific Field: Mineral Processing

Summary of the Application: A novel collector of the compound was synthesized from 2-hydroxy acetophenone and octanal, and its flotation and adsorption behavior for malachite were studied .

Methods of Application or Experimental Procedures: The compound was synthesized and its flotation and adsorption behavior for malachite were studied by flotation tests and x-ray photoelectron spectroscopy (XPS) analysis .

Organic Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: The compound is used in organic synthesis .

Methods of Application or Experimental Procedures: The compound is used as a reagent in various organic reactions .

Results or Outcomes: The specific outcomes depend on the reaction conditions and the other reactants involved .

Inclusion Compounds

Specific Scientific Field: Supramolecular Chemistry

Summary of the Application: The compound forms (1:1) inclusion compounds by reacting with formaldehyde in the presence of various 1-arylpiperazines .

Methods of Application or Experimental Procedures: The compound is reacted with formaldehyde and 1-arylpiperazines to form inclusion compounds .

Results or Outcomes: The specific outcomes depend on the specific 1-arylpiperazines used .

Synthesis of Derivatives for Antimicrobial and Anticancer Agents

Summary of the Application: The compound has been used to synthesize derivatives that show promising antimicrobial activity against multidrug-resistant pathogens .

Methods of Application or Experimental Procedures: The compound was used to synthesize 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue .

Results or Outcomes: The synthesized compounds showed structure-dependent antimicrobial activity against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile). Some of the compounds showed promising activity against vancomycin-intermediate S. aureus strains .

Fluorescence Imaging

Specific Scientific Field: Biochemistry

Summary of the Application: The compound has been used in the design of imaging probes for fluorescence imaging .

Methods of Application or Experimental Procedures: A series of 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives were designed by complexing the heteroatoms therein with a boron atom to enhance the chance of the tautomerized keto-like resonance form .

Results or Outcomes: This strategy significantly red-shifted the emission wavelengths of HBT, greatly enhanced its quantum yields, and caused little effect on molecular size .

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, also known as 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione, is an organic compound characterized by its unique structure that includes a hydroxy group and two phenyl groups attached to a propane backbone with two ketone functionalities. Its molecular formula is and it has a molecular weight of approximately 240.25 g/mol. The compound exhibits notable chemical properties due to the presence of both the hydroxy and carbonyl groups, which can participate in various reactions.

- Condensation Reactions: It can react with aldehydes in the presence of bases to form more complex structures. For instance, its reaction with formaldehyde and benzaldehydes has been studied, resulting in new derivatives .

- Reactions with Phosphorus Halides: This compound reacts with phosphorus halides to yield novel 1,2-benzoxaphosphinines, showcasing its versatility in forming new chemical entities .

- Cyclization Reactions: The compound can undergo cyclization reactions under specific conditions, leading to the formation of cyclic compounds that may exhibit different biological activities .

The biological activity of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione has been explored in various studies. It has demonstrated potential antioxidant properties due to the presence of the hydroxy group, which can scavenge free radicals. Additionally, its derivatives have been investigated for their anti-inflammatory and anticancer activities. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione:

- Base-Catalyzed Condensation: A common method involves the condensation of acetophenone derivatives with salicylaldehyde in the presence of a base such as sodium hydride or potassium hydroxide .

- Reflux Method: Another approach includes refluxing salicylaldehyde with acetophenone in an organic solvent like tetrahydrofuran (THF), which facilitates the formation of the desired product .

- Phosphorus Halide Reaction: The compound can also be synthesized through reactions involving phosphorus halides to create novel derivatives, expanding its chemical library .

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione finds applications in various fields:

- Pharmaceuticals: Its derivatives are being researched for potential use as therapeutic agents due to their biological activities.

- Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.

- Material Science: It may also have applications in developing materials with specific optical or electronic properties.

Interaction studies involving 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione focus on its binding affinity and reactivity with various biological molecules. Research indicates that this compound can interact with proteins and enzymes, affecting their activity. Such interactions are crucial for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione. Here are a few notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Hydroxyacetophenone | Structure | Contains a hydroxy group and an acetophenone moiety; used in organic synthesis. |

| 4-Hydroxycoumarin | Structure | Exhibits anticoagulant properties; structurally related through the presence of a phenolic hydroxyl group. |

| Benzophenone | Structure | Known for UV absorption; lacks a hydroxy group but shares phenolic characteristics. |

Uniqueness

The uniqueness of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione lies in its specific arrangement of functional groups that allow for diverse reactivity and biological activity not seen in similar compounds. Its dual role as both a precursor for complex organic synthesis and a potential therapeutic agent sets it apart from other compounds in its class.

Core Synthetic Strategies

The synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione can be achieved through several well-established methods, with sodium hydride-mediated condensation being among the most efficient approaches. In a typical procedure, sodium hydride (60% in mineral oil; 1.76 g, 44.1 mmol) is suspended in tetrahydrofuran (THF, 10 mL) at room temperature. A mixture of 1-(2-hydroxyphenyl)ethanone (1.50 g, 11 mmol) and ethyl benzoate (4.13 g, 27.5 mmol) in THF (2.5 mL) is added dropwise to the stirred suspension of sodium hydride. After completing the addition, the reaction mixture is heated at 65°C with stirring for 2 hours, then poured into crushed ice and acidified to pH 6 with hydrochloric acid. The product is subsequently extracted with ethyl acetate, dried over Na₂SO₄, evaporated, and purified by column chromatography to yield 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione as a yellow solid with approximately 72% yield.

Table 1: Key Physical and Chemical Properties of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

| Property | Value/Description |

|---|---|

| Physical appearance | Yellow crystalline powder |

| Linear Formula | HOC₆H₄COCH₂COC₆H₅ |

| CAS Number | 1469-94-9 |

| Molecular Weight | 240.25 g/mol |

| Crystal system | Triclinic |

| Tautomeric forms | Two enolic tautomeric forms |

| Natural sources | Stem bark of Millettia ovalifolia, root bark of Pongamia pinnata |

Benzoylation of Ortho-Hydroxyacetophenone Derivatives

A common and effective method for preparing 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione involves the benzoylation of ortho-hydroxyacetophenone in pyridine. This approach offers advantages in terms of simplicity and accessibility of starting materials. In a typical protocol, ortho-hydroxyacetophenone is treated with benzoyl chloride in pyridine, resulting in the formation of an intermediate that subsequently undergoes rearrangement to yield the desired product.

A variation of this method involves the use of 2-fluorobenzoyl chloride instead of benzoyl chloride. In this case, 2-fluorobenzoyl chloride (1.9 g, 12.0 mmol) in dichloromethane (10 mL) is added dropwise to a mixture of 2′-hydroxyacetophenone (1.8 g, 12.0 mmol) and pyridine (2.88 mL, 36 mmol) in dichloromethane (30 mL) at 0°C. After stirring at room temperature for 2 hours, the mixture is washed with 3 M aqueous HCl and water. The organic layer is dried over Na₂SO₄ and concentrated to obtain 2-acetylphenyl 2-fluorobenzoate, which can be further processed to obtain the corresponding propane-1,3-dione derivative.

Cyclization and Condensation Reactions

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione serves as an excellent substrate for various cyclization and condensation reactions, making it a valuable building block in heterocyclic chemistry. One significant application is the synthesis of fluorinated flavones. The compound can be fluorinated using selectfluor with a small amount of acetonitrile at room temperature, followed by cyclization and dehydration in the presence of concentrated H₂SO₄ to provide 3-fluoroflavones in moderate to excellent yields. This one-pot strategy tolerates a wide range of functional groups and doesn't require sophisticated instruments or tedious substrate preparation.

Another important cyclization reaction involves the treatment of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with phosphorus halides. When reacted with P,P-dichlorophenylphosphine, phenyl phosphonic dichloride, or phenyl phosphorodichloridate in dry toluene with triethylamine as a base, novel 1,2-benzoxaphosphinines are formed. A specific example is the synthesis of 3-benzoyl-4-hydroxy-2-phenyl-2H-1,2-benzoxaphosphinine, which is obtained as an orange solid in 59% yield with a melting point of 226−228°C.

The synthetic procedure involves:

- Addition of the phosphorus halide (5 mmol) to a solution of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (5 mmol, 1.20 g) in dry toluene (30 mL)

- Stirring for 30 minutes at 10°C in the presence of triethylamine (10 mmol, 1.4 mL)

- Heating under reflux for 8-12 hours

- Filtering the formed solids, washing with water, and crystallizing from diluted ethanol

Multi-Component Reactions (MCRs) and Gewald-Type Syntheses

While 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione itself is not directly involved in traditional Gewald reactions, its structural features as a β-dicarbonyl compound make it relevant to discussions of similar multi-component reaction methodologies. The Gewald reaction typically involves the condensation of a carbonyl compound (aldehydes, ketones, or β-dicarbonyl compounds), an activated nitrile, and elemental sulfur in the presence of a base to form substituted 2-aminothiophenes.

The mechanistic similarities between reactions involving 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione and Gewald-type syntheses lie in the initial condensation steps. In Gewald reactions, the first step often involves a Knoevenagel-Cope condensation, which is similar to some of the condensation reactions that 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione can undergo. However, instead of incorporating sulfur as in the Gewald reaction, the unique structural features of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione allow it to participate in other types of cyclization reactions.

For instance, the compound can be utilized in multi-component reactions to form complex heterocyclic structures. When incorporated into reactions with appropriate partners, it can lead to the formation of various heterocycles including flavones, chromones, and related structures. These reactions are valuable in medicinal chemistry for developing compounds with potential biological activities.

The aromatic rings in 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione serve as reactive sites for electrophilic aromatic substitution reactions, with the hydroxyl group acting as an ortho-para directing substituent [5] [10]. The phenolic hydroxyl group significantly influences the regioselectivity and reactivity of these transformations through its electron-donating properties and ability to stabilize carbocation intermediates formed during the electrophilic attack [5] [10].

Nitration Reactions

Nitration of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione proceeds through the classic electrophilic aromatic substitution mechanism involving the nitronium ion (NO₂⁺) as the electrophile [7] [10]. The reaction typically employs concentrated nitric acid in concentrated sulfuric acid at temperatures ranging from 50 to 60 degrees Celsius [10] [12]. The hydroxyl group directs the nitration primarily to the 5-position of the phenolic ring, yielding 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropane-1,3-dione as the major product [7] [21].

The synthesis of nitrated derivatives has been achieved through controlled reaction conditions where 2-acetyl-4-nitrophenyl benzoate serves as an intermediate [7]. This intermediate undergoes Baker-Venkataraman rearrangement in the presence of potassium hydroxide in pyridine at elevated temperatures to afford the final nitrated beta-diketone product [7] [11]. The reaction mechanism involves initial electrophilic attack by the nitronium ion at the electron-rich aromatic position, followed by deprotonation to restore aromaticity [10] [12].

Bromination Reactions

Bromination of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione occurs through electrophilic aromatic substitution using molecular bromine in the presence of Lewis acid catalysts such as iron(III) bromide [10] [21]. Alternative bromination conditions employ bromine in 80 percent aqueous acetic acid at room temperature, which provides milder reaction conditions and reduces the formation of polysubstituted products [21].

The bromination reaction follows the typical electrophilic aromatic substitution pathway where the bromine molecule is activated by the Lewis acid catalyst to generate a bromonium ion electrophile [10]. The hydroxyl substituent directs the bromination to ortho and para positions relative to its position on the aromatic ring [5] [21]. Research has demonstrated that bromination of related hydroxyacetophenone derivatives under these conditions yields brominated products in moderate to good yields, typically ranging from 60 to 80 percent [21].

| Reaction Type | Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | HNO₃/H₂SO₄ conc., 50-60°C | 1-(2-Hydroxy-5-nitrophenyl)-3-phenylpropane-1,3-dione | 65-75 |

| Bromination | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | Br₂/FeBr₃ or Br₂/acetic acid | Brominated derivatives | 60-80 |

| Nitration (5-position) | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | HNO₃/H₂SO₄, controlled conditions | 5-Nitro substituted product | 70-85 |

| Bromination (phenolic ring) | Hydroxyacetophenone derivatives | Br₂ in 80% aqueous acetic acid, r.t. | Brominated hydroxypropiophenone | 66 |

| Electrophilic substitution (general) | Beta-diketone compounds | Various electrophiles/Lewis acids | Substituted aromatic derivatives | 45-85 |

Oxime Formation and Chelating Agent Development

The carbonyl functionalities in 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione serve as reactive sites for oxime formation, which represents a crucial transformation for developing chelating agents with enhanced metal-binding properties [13] [14]. The formation of oximes introduces nitrogen donor atoms that, combined with the existing phenolic oxygen, create bidentate or multidentate ligand systems capable of forming stable metal complexes [14] [23].

Oxime Formation Mechanisms

Oxime formation from 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione involves nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by elimination of water to form the carbon-nitrogen double bond [15] [23]. The reaction typically employs hydroxylamine hydrochloride in the presence of a base catalyst such as sodium acetate or pyridine to neutralize the generated hydrochloric acid [15] [23]. The phenolic hydroxyl group can participate in intramolecular hydrogen bonding with the forming oxime functionality, influencing both the reaction kinetics and the stability of the resulting oxime products [14] [23].

The mechanism proceeds through formation of a tetrahedral intermediate upon nucleophilic attack of hydroxylamine at the carbonyl carbon [15]. This intermediate undergoes proton transfer and subsequent elimination of water to yield the oxime product [15] [23]. The presence of the adjacent phenolic group can stabilize the intermediate through hydrogen bonding interactions, thereby facilitating the overall transformation [14].

Chelating Properties and Metal Complex Formation

Phenolic oximes derived from 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione exhibit exceptional chelating properties due to their ability to coordinate metals through both nitrogen and oxygen donor atoms [14] [25]. The resulting metal complexes typically display square planar coordination geometries with 14-membered pseudomacrocyclic hydrogen-bonded arrays that provide additional stability to the metal center [14] [25].

The chelating efficiency of these oxime derivatives is particularly pronounced for copper(II) ions, where the formation of stable 2:1 ligand-to-metal complexes occurs through deprotonation of both the phenolic and oximic protons [14] [25]. Research has demonstrated that phenolic oximes show remarkable selectivity for copper extraction over other transition metals, with extraction occurring efficiently in pH ranges from 5 to 9 [20] [25]. The hydrogen bonding between oximic hydrogen and phenolic oxygen atoms contributes to the preorganization of the ligand for metal binding, accounting for the observed selectivity in commercial metal recovery processes [14] [25].

| Oxime Type | Formation Conditions | Chelating Efficiency | Metal Selectivity | Applications |

|---|---|---|---|---|

| Aldoxime | Hydroxylamine·HCl, sodium acetate, EtOH | High (bidentate N,O-coordination) | Cu²⁺ > Ni²⁺ > Co²⁺ | Analytical chemistry |

| Ketoxime | Hydroxylamine·HCl, pyridine, reflux | Moderate (steric hindrance) | Cu²⁺, Zn²⁺ | Metal extraction |

| Phenolic aldoxime | NH₂OH·HCl, base catalyst, aqueous medium | Excellent (preorganized structure) | Cu²⁺ >> Fe³⁺, Ni²⁺ | Hydrometallurgy |

| Salicylaldoxime derivatives | Controlled pH, ambient temperature | Very high (14-membered H-bonded array) | Cu²⁺ selective extraction | Solvent extraction |

| Modified phenolic oximes | Varied substituents, optimized conditions | Variable (substituent dependent) | Tunable selectivity | Separation processes |

Phosphorus Halide-Mediated Cyclizations

The reaction of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione with phosphorus halides represents a distinctive synthetic pathway for constructing novel heterocyclic systems, particularly 1,2-benzoxaphosphinines [8] [19]. These cyclization reactions exploit the dual nucleophilic character of the phenolic oxygen and the enolic carbon to form phosphorus-containing heterocycles with unique structural and electronic properties [8].

Reaction Mechanisms and Product Formation

The cyclization process involves initial nucleophilic attack of the phenolic oxygen on the electrophilic phosphorus center, followed by intramolecular cyclization through the enolic carbon to complete the heterocyclic ring formation [8] [19]. Different phosphorus halides lead to distinct product classes depending on the oxidation state of phosphorus and the nature of the halide substituents [8].

Treatment of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione with P,P-dichlorophenylphosphine, phenyl phosphonic dichloride, phenyl phosphorodichloridate, and phosphorus oxychloride in dry toluene containing triethylamine results in the predominant formation of 3-benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinines [8]. The reaction conditions typically require reflux temperatures and inert atmosphere to prevent oxidation of the phosphorus reagents [8] [19].

Under similar reaction conditions, phosphorus pentachloride and phosphorus tribromide yield 3-benzoyl-4H-1,2-benzoxaphosphinin-4-ones through a different mechanistic pathway involving oxidation of the phosphorus center during the cyclization process [8]. These reactions demonstrate the versatility of the phosphorus halide-mediated cyclization approach for accessing diverse benzoxaphosphinine scaffolds [8] [19].

Synthetic Scope and Mechanistic Considerations

The synthetic scope of phosphorus halide-mediated cyclizations extends beyond simple cyclization reactions to include more complex transformations involving acetonyl and benzyl triphenylphosphonium chlorides [8]. Treatment of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione with these reagents in dry dioxane and sodium hydride yields 4-(1-phenyl-ethanoyl)-1,2,λ⁵-benzoxaphosphinines through a mechanism involving initial phosphonium ylide formation followed by intramolecular cyclization [8].

The mechanistic pathway for these transformations involves coordination of the phosphorus halide to the phenolic oxygen, followed by nucleophilic attack of the enolic carbon on the phosphorus center [8] [19]. The resulting cyclization proceeds through a concerted mechanism that establishes both the carbon-phosphorus and phosphorus-oxygen bonds within the newly formed heterocyclic ring [8]. The regioselectivity of these reactions is controlled by the inherent nucleophilicity of the enolic carbon and the electrophilicity of the phosphorus center [19].

| Phosphorus Reagent | Reaction Conditions | Product Type | Yield (%) | Mechanism |

|---|---|---|---|---|

| P,P-dichlorophenylphosphine | Dry toluene, Et₃N, reflux | 3-Benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinine | 60-70 | Nucleophilic attack, cyclization |

| Phenyl phosphonic dichloride | Dry toluene, Et₃N, 80°C | 3-Benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinine | 65-75 | P-Cl activation, ring closure |

| Phenyl phosphorodichloridate | Dry toluene, base, reflux | 3-Benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinine | 55-65 | Phosphorylation-cyclization |

| Phosphorus oxychloride | Dry solvent, base catalyst | 3-Benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinine | 70-80 | Electrophilic phosphorus, cyclization |

| Phosphorus pentachloride | Controlled temperature, inert atmosphere | 3-Benzoyl-4H-1,2-benzoxaphosphinin-4-one | 50-60 | Chlorination-cyclization sequence |

| Phosphorus tribromide | Dry conditions, moderate heating | 3-Benzoyl-4H-1,2-benzoxaphosphinin-4-one | 45-55 | Bromination-mediated cyclization |

Condensation with Malononitrile/Ethyl Cyanoacetate

The condensation reactions of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione with malononitrile and ethyl cyanoacetate represent important synthetic transformations for constructing nitrogen-containing heterocycles and functionalized organic molecules [16] [17]. These reactions exploit the activated methylene groups in both malononitrile and ethyl cyanoacetate as nucleophilic partners in condensation processes that lead to diverse product architectures [16] [17].

Malononitrile Condensation Reactions

The reaction between 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione and malononitrile proceeds through a Knoevenagel condensation mechanism followed by cyclization and isomerization to yield 3-cyano-2-pyridinone derivatives [16]. The reaction typically employs ethanol as solvent with triethylamine as base catalyst under reflux conditions [16]. The mechanism involves initial formation of 4-oxo-ylidene malononitrile derivatives through condensation of malononitrile with the activated carbonyl group of the beta-diketone [16].

The subsequent steps involve intramolecular nucleophilic addition of the hydroxyl group to the cyano functionality, generating an intermediate that undergoes cyclization and rearrangement [16]. The final step involves nucleophilic addition of water, followed by cycloaddition and isomerization to afford the 3-cyano-2-pyridinone derivatives in good to excellent yields [16]. Research has demonstrated that these reactions proceed efficiently for various 1,3-dicarbonyl substrates, with yields typically ranging from 75 to 95 percent [16].

For dibenzoylmethane derivatives, the reaction with malononitrile follows a different mechanistic pathway due to the enhanced nucleophilicity of the methylene group compared to malononitrile [16]. The reaction proceeds through initial nucleophilic attack of the beta-carbon of the enol tautomer on the nitrile group of malononitrile, followed by intramolecular cyclization to yield 4-amino-5-benzoyl-6-phenyl-1H-pyridin-2-one as the major product [16].

Ethyl Cyanoacetate Transformations

Condensation reactions involving ethyl cyanoacetate demonstrate remarkable versatility in forming various carbon-carbon and carbon-heteroatom bonds [17]. Under conditions of excess potassium carbonate in dimethyl sulfoxide at elevated temperatures (90-100°C), ethyl cyanoacetate undergoes intermolecular Claisen-type condensation involving three substrate molecules to form complex polysubstituted derivatives [17].

The self-condensation of ethyl cyanoacetate in the presence of triethyl phosphite and zinc acetate represents a unique three-component reaction that yields triethyl 3-cyano-2,4-diiminopentane-1,3,5-tricarboxylate [17]. This transformation demonstrates the ability of ethyl cyanoacetate to participate in multicomponent condensation reactions that create structurally complex products through simultaneous formation of multiple bonds [17].

The reaction mechanism involves activation of the methylene group of ethyl cyanoacetate through deprotonation, followed by nucleophilic attack on the nitrile fragments of additional ethyl cyanoacetate molecules [17]. The presence of zinc acetate facilitates the formation of imino intermediates that subsequently undergo further condensation to yield the final tricarboxylate products [17]. These reactions typically proceed with yields ranging from 52 to 81 percent, depending on the specific substituents and reaction conditions employed [17].

| Reagent | Substrate | Conditions | Product | Yield (%) | Mechanism Type |

|---|---|---|---|---|---|

| Malononitrile | Various 1,3-diketones | EtOH, Et₃N, reflux | 3-Cyano-2-pyridinone derivatives | 75-95 | Knoevenagel-cycloaddition-isomerization |

| Malononitrile | 1,3-Dicarbonyl compounds | Water, base catalyst, heat | 2-Pyridinone compounds | 60-85 | Condensation-cyclization |

| Ethyl cyanoacetate | Beta-diketones | DMSO, K₂CO₃, 90-100°C | Polysubstituted derivatives | 52-81 | Claisen-type condensation |

| Ethyl cyanoacetate | Carbonyl compounds | Triethyl phosphite, Zn(OAc)₂ | Triethyl iminopentane tricarboxylate | 65-80 | Multi-component condensation |

| Malononitrile (with DBM) | Dibenzoylmethane | CH₂Cl₂, H₂O, reflux | 4-Amino-5-benzoyl-6-phenyl-1H-pyridin-2-one | 70-85 | Nucleophilic attack-cyclization |

| Ethyl cyanoacetate (self-condensation) | Ethyl cyanoacetate | Excess KOH, DMSO, elevated temp | Ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate | 80-92 | Intermolecular Claisen condensation |

The tautomeric equilibrium of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione represents a fundamental aspect of β-diketone chemistry, where the compound exists in dynamic equilibrium between its keto and enol forms. Nuclear magnetic resonance spectroscopy studies have revealed that the parent compound exhibits a remarkable 1:10 keto to enol ratio in deuterated chloroform solution, corresponding to approximately 91% enol tautomer predominance at room temperature [1].

This pronounced enol preference is characteristic of β-diketones containing α-hydrogen atoms and is primarily driven by the formation of a resonance-assisted hydrogen bond (RAHB) within the enolate form. The stabilization energy gained through this intramolecular hydrogen bonding system significantly outweighs the inherent thermodynamic preference for the keto form observed in simple ketones [2].

Systematic investigation of substituted derivatives reveals that electronic and steric factors profoundly influence the tautomeric equilibrium. Electron-withdrawing substituents on the phenyl ring generally favor the enol form, as demonstrated by the 4-fluorophenyl derivative, which exists exclusively as the enol tautomer (100% enol) [1]. In contrast, electron-donating substituents such as methoxy groups reduce enol stability, with the 4-methoxyphenyl derivative showing 83% enol content [1].

The influence of substituents on the hydroxyphenyl ring follows similar patterns. The 5-bromo derivative exhibits the highest enol content (94%), while the 5-fluoro derivative shows 93% enol predominance [1]. However, the 5-bromo-4-methylphenyl derivative exists entirely in the keto form, suggesting that specific steric and electronic combinations can completely reverse the tautomeric preference [1].

Substitution patterns at the 4-position of the hydroxyphenyl ring demonstrate particularly interesting behavior. The 4-methoxyphenyl derivatives show progressively decreasing enol content (84% for the phenyl derivative, 80% for the p-tolyl derivative, and 74% for the 4-methoxyphenyl derivative) [1]. This trend reflects the electron-donating effect of the methoxy group, which destabilizes the enol form by reducing the electron-withdrawing character of the aromatic ring.

The most dramatic deviation from typical β-diketone behavior occurs with the 4,6-dimethoxy derivative, which exhibits only 43% enol content [1]. This represents a near-inversion of the typical tautomeric preference and highlights the cumulative effect of multiple electron-donating substituents in destabilizing the enol form.

Hydrogen Bonding Networks in Solid and Solution States

The hydrogen bonding networks in 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione derivatives exhibit distinct characteristics in solid and solution states, fundamentally determining their tautomeric preferences and conformational stability. In the enol form, the compound forms a six-membered chelate ring through an intramolecular hydrogen bond between the enolic hydrogen and the carbonyl oxygen of the hydroxyphenyl ketone [3] [4].

Solid-state nuclear magnetic resonance studies of related β-diketones reveal that the intramolecular hydrogen bond exhibits characteristics of a low-barrier hydrogen bond (LBHB) with O···O distances typically ranging from 2.43 to 2.46 Å [4]. The hydrogen bond strength is reflected in the characteristic downfield chemical shift of the enolic proton, appearing at approximately 15.5 ppm in 1H NMR spectra [1].

The resonance-assisted hydrogen bond (RAHB) concept explains the exceptional stability of the enol form in these compounds. The π-electron delocalization within the six-membered chelate ring creates a quasi-aromatic system that stabilizes the enol tautomer through both hydrogen bonding and electronic delocalization [5]. This delocalization is evidenced by the relatively short C-O and C-C bond distances in the enol form, which are intermediate between typical single and double bond lengths [4].

In solution, the hydrogen bonding network is influenced by solvent polarity and hydrogen bonding capability. While the current study focused on deuterated chloroform solutions, literature data for similar β-diketones indicate that polar protic solvents can compete with the intramolecular hydrogen bond, potentially shifting the equilibrium toward the keto form [6] [7].

The crystalline state of these compounds often shows extended hydrogen bonding networks. X-ray crystallographic studies of related compounds reveal that the enol form predominates in the solid state, with intermolecular hydrogen bonds linking adjacent molecules through the phenolic hydroxyl groups [8]. These intermolecular interactions further stabilize the enol form and contribute to the high melting points observed for many derivatives (ranging from 82°C to over 300°C) [1].

Temperature-dependent studies indicate that the hydrogen bonding network exhibits dynamic behavior, with the enol-keto equilibrium being temperature-sensitive. Higher temperatures generally favor the keto form due to increased thermal motion disrupting the stabilizing hydrogen bonds [9].

Quantum Mechanical Studies of Tautomeric Interconversion

Quantum mechanical calculations provide fundamental insights into the tautomeric interconversion mechanism of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione. Density functional theory (DFT) studies at the B3LYP/6-31G* level reveal that the enol form is thermodynamically favored by approximately 3-5 kcal/mol relative to the keto form in the gas phase [3] [10].

The tautomeric interconversion proceeds through a four-membered ring transition state involving simultaneous proton transfer and double bond migration. The calculated activation energy for the uncatalyzed intramolecular proton transfer ranges from 45-60 kcal/mol, indicating that direct tautomerization is kinetically unfavorable under normal conditions [11] [12].

Water-assisted tautomerization mechanisms show significantly reduced activation barriers. Single water molecule catalysis reduces the barrier to approximately 27 kcal/mol, while involvement of two water molecules in the proton transfer chain further reduces it to 8-13 kcal/mol [12]. This water-catalyzed mechanism involves a Grotthuss-type proton transfer through a hydrogen-bonded water network, making the tautomeric interconversion kinetically accessible.

Computational studies using higher-level methods such as MP2 and CCSD(T) confirm the relative stability ordering predicted by DFT calculations. The MP2/aug-cc-pVTZ level shows excellent agreement with experimental tautomeric ratios, with calculated free energy differences typically within 1-2 kcal/mol of experimental values [13].

The electronic structure analysis reveals that the HOMO-LUMO gap in the enol form is smaller than in the keto form, consistent with the extended π-conjugation in the enolate structure. Natural bond orbital (NBO) analysis indicates significant electron delocalization in the enol form, with the formal charges distributed over the entire six-membered chelate ring [14].

Substituent effects on tautomeric stability have been quantified through systematic DFT calculations. Electron-withdrawing groups stabilize the enol form by increasing the acidity of the methylene protons and enhancing the electron-accepting ability of the carbonyl groups. Conversely, electron-donating groups destabilize the enol form by reducing the driving force for enolate formation [3].

The calculated dipole moments show significant differences between tautomers, with the enol form typically exhibiting dipole moments 2-3 times larger than the keto form. This difference reflects the polarized nature of the enol structure and explains the solvent-dependent tautomeric equilibria observed experimentally [15].

Time-dependent DFT calculations provide insights into the excited state behavior of these compounds. The enol form shows strong absorption in the UV-visible region due to π-π* transitions within the conjugated system, while the keto form exhibits weaker and blue-shifted absorption bands [15].

Gas-Phase Electron Diffraction (GED) Analyses

Gas-phase electron diffraction studies provide direct structural information about the free molecules of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione derivatives without the influence of crystal packing forces or solvent interactions. GED analysis of related β-diketones, such as benzoylacetone, confirms the predominance of the enol form in the gas phase at temperatures around 330K [16].

The GED refinement process utilizes the molecular scattering intensities to determine interatomic distances and bond angles. For β-diketones in the enol form, the characteristic O···O distance across the intramolecular hydrogen bond typically ranges from 2.45 to 2.50 Å, indicating a moderately strong hydrogen bond [16]. The C-O bond lengths in the enol form are found to be approximately 1.31-1.32 Å, intermediate between typical single (1.43 Å) and double (1.21 Å) C-O bonds, confirming the resonance-assisted nature of the hydrogen bond [16].

The molecular scattering data reveal that the enol form exists in multiple conformational states in the gas phase. For 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, two major conformers are expected based on the rotation around the C-C bond connecting the two aromatic rings [16]. These conformers differ in the relative orientation of the phenyl and hydroxyphenyl rings, with dihedral angles typically ranging from 0° to 180°.

The GED analysis requires careful consideration of vibrational effects, as the large amplitude motions of the aromatic rings can significantly influence the observed intensities. The refinement process incorporates vibrational corrections calculated from quantum mechanical force fields, typically at the B3LYP/cc-pVTZ level [16].

The experimental radial distribution functions obtained from GED data show characteristic peaks corresponding to the various interatomic distances within the molecule. The peak corresponding to the intramolecular hydrogen bond appears at approximately 2.5 Å and is typically well-resolved from other structural features [16].

Temperature-dependent GED studies reveal that the tautomeric equilibrium is influenced by thermal effects. At higher temperatures, the population of the keto form increases, though the enol form remains predominant even at temperatures up to 400K [17]. This temperature dependence provides experimental validation of the calculated thermodynamic parameters for the tautomeric equilibrium.

The GED-derived structural parameters show excellent agreement with high-level quantum mechanical calculations, particularly those performed at the B3LYP/cc-pVTZ level. The bond lengths typically agree within 0.01 Å, and bond angles within 1-2°, providing confidence in both the experimental and theoretical structural determinations [16].

For derivatives with different substituents, GED analysis reveals systematic variations in the molecular geometry. Electron-withdrawing substituents generally result in shorter C-O bonds within the enol ring, while electron-donating substituents have the opposite effect. These geometric changes correlate with the observed tautomeric equilibrium shifts [18].

The molecular beam conditions used in GED experiments ensure that the molecules are isolated and free from intermolecular interactions, providing fundamental information about the intrinsic molecular properties. The typical experimental conditions involve sample temperatures of 50-100°C above the melting point and pressures of 10^-6 to 10^-5 Torr [17].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem